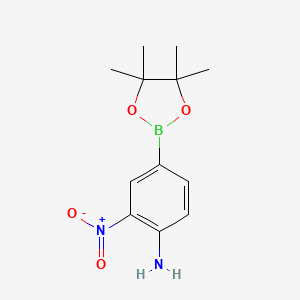

4-Amino-3-nitrophenylboronic acid pinacol ester

Description

The exact mass of the compound 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-3-nitrophenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-nitrophenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYJKGGBFKVKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584648 | |

| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833486-94-5 | |

| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-3-nitrophenylboronic acid pinacol ester (CAS: 833486-94-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-nitrophenylboronic acid pinacol ester, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its use, and explores its application in the synthesis of targeted therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway.

Core Chemical and Physical Properties

4-Amino-3-nitrophenylboronic acid pinacol ester is a stable, solid organic compound. The pinacol ester group serves to protect the boronic acid moiety, enhancing its stability and ease of handling in synthetic procedures. The presence of both an amino and a nitro group on the phenyl ring provides versatile handles for further chemical modifications.

Table 1: Physicochemical Properties of 4-Amino-3-nitrophenylboronic acid pinacol ester [1][2]

| Property | Value |

| CAS Number | 833486-94-5 |

| Molecular Formula | C₁₂H₁₇BN₂O₄ |

| Molecular Weight | 264.09 g/mol |

| Appearance | Solid |

| Melting Point | 157.1-172.4 °C |

| Synonyms | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Table 2: Spectroscopic and Analytical Data Identifiers

| Data Type | Identifier/Reference |

| MDL Number | MFCD06795680[2] |

| PubChem Substance ID | 24883846[2] |

Synthesis and Reactivity

The primary utility of 4-Amino-3-nitrophenylboronic acid pinacol ester in synthetic chemistry lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex molecular scaffolds.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 4-Amino-3-nitrophenylboronic acid pinacol ester serves as a valuable starting material for the synthesis of potent and selective inhibitors of this pathway.

The general workflow for developing such inhibitors is outlined below:

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the cell membrane. This colocalization allows for the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2.

Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis, cell growth, and proliferation while inhibiting autophagy. Inhibitors developed from 4-Amino-3-nitrophenylboronic acid pinacol ester can be designed to target the ATP-binding pocket of one or more of the kinases in this pathway, thereby blocking the downstream signaling cascade.

Experimental Protocols

The following sections provide generalized experimental protocols for the use of 4-Amino-3-nitrophenylboronic acid pinacol ester in the synthesis of a hypothetical kinase inhibitor via Suzuki-Miyaura coupling.

General Suzuki-Miyaura Coupling Protocol

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of 4-Amino-3-nitrophenylboronic acid pinacol ester with an aryl or heteroaryl halide.

Materials:

-

4-Amino-3-nitrophenylboronic acid pinacol ester

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, DMF, toluene, with water as a co-solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 4-Amino-3-nitrophenylboronic acid pinacol ester (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent system to the reaction vessel.

-

Add the palladium catalyst (typically 2-10 mol%) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Table 3: Representative Suzuki-Miyaura Reaction Parameters

| Parameter | Condition |

| Catalyst | PdCl₂(dppf) (5 mol%) |

| Base | K₂CO₃ (2.5 equivalents) |

| Solvent | 1,4-Dioxane/Water (4:1) |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

Note: These are generalized conditions and may require optimization for specific substrates.

Western Blot Analysis of Akt Phosphorylation

This protocol describes a method to assess the inhibitory activity of a synthesized compound on the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of Akt.

Materials:

-

Cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG)

-

Synthesized inhibitor compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the synthesized inhibitor for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated Akt.

Concluding Remarks

4-Amino-3-nitrophenylboronic acid pinacol ester is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in the construction of kinase inhibitors targeting the PI3K/Akt/mTOR pathway highlights its importance for researchers and scientists working on the development of novel cancer therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the application of this compound in a research and development setting.

References

An In-depth Technical Guide to 4-Amino-3-nitrophenylboronic Acid Pinacol Ester: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 4-Amino-3-nitrophenylboronic acid pinacol ester. This versatile building block is of significant interest in medicinal chemistry and materials science, primarily due to its utility in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures.

Core Chemical Properties

4-Amino-3-nitrophenylboronic acid pinacol ester is a stable, solid organic compound. Its key physical and chemical properties are summarized in the table below, providing a valuable resource for reaction planning and safety assessments.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₇BN₂O₄ | [1][2] |

| Molecular Weight | 264.09 g/mol | [1] |

| Appearance | Yellow to orange to brown solid/powder to crystal | [1] |

| Melting Point | 157.1-172.4 °C | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| CAS Number | 833486-94-5 | [1][2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, and the methyl protons of the pinacol group. The aromatic protons will appear as a complex splitting pattern in the downfield region, influenced by the amino and nitro substituents. The twelve equivalent protons of the two methyl groups on the pinacol ester will appear as a sharp singlet in the upfield region, typically around 1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro group. The carbons of the pinacol group will have characteristic shifts, with the quaternary carbons attached to oxygen appearing further downfield. The carbon atom attached to the boron atom may show a broad signal due to quadrupolar relaxation.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine, asymmetric and symmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-N stretching, C=C stretching from the aromatic ring, and strong B-O and C-O stretching bands associated with the boronic acid pinacol ester group.

Reactivity and Applications

The primary utility of 4-Amino-3-nitrophenylboronic acid pinacol ester lies in its role as a versatile building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction . The boronic acid pinacol ester functionality allows for the palladium-catalyzed formation of carbon-carbon bonds with various organic halides and triflates. The presence of both an amino and a nitro group on the phenyl ring offers opportunities for further functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional organic materials. The amino group can be acylated, alkylated, or diazotized, while the nitro group can be reduced to an amine, providing a handle for a wide range of chemical transformations.

Experimental Protocols

Detailed methodologies for the synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester and its subsequent use in a key reaction are provided below.

Synthesis via Miyaura Borylation

A common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. This palladium-catalyzed reaction couples an aryl halide with bis(pinacolato)diboron (B₂pin₂). The following is a representative protocol for the synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester from 4-bromo-2-nitroaniline.

Reaction Scheme:

Materials:

-

4-bromo-2-nitroaniline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-nitroaniline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

-

Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Amino-3-nitrophenylboronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Amino-3-nitrophenylboronic acid pinacol ester with an aryl bromide.

Reaction Scheme:

Materials:

-

4-Amino-3-nitrophenylboronic acid pinacol ester

-

Aryl bromide

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

2M aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene and Ethanol

Procedure:

-

In a round-bottom flask, dissolve the aryl bromide (1.0 equiv) in a mixture of toluene and ethanol (e.g., a 3:1 to 4:1 ratio).

-

Add 4-Amino-3-nitrophenylboronic acid pinacol ester (1.2 equiv) to the solution.

-

Add the 2M aqueous sodium carbonate solution (2.0-3.0 equiv).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv), to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key processes involving 4-Amino-3-nitrophenylboronic acid pinacol ester.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow from synthesis to application.

Safety Information

4-Amino-3-nitrophenylboronic acid pinacol ester should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

4-Amino-3-nitrophenylboronic acid pinacol ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Amino-3-nitrophenylboronic acid pinacol ester, a key building block in synthetic chemistry, particularly for the development of novel pharmaceutical compounds. This document outlines its core physicochemical properties, provides a detailed synthesis protocol, and illustrates its application in one of the most powerful cross-coupling reactions.

Core Compound Data

4-Amino-3-nitrophenylboronic acid pinacol ester, also known by its synonym 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a valuable reagent in organic synthesis. Its molecular structure, incorporating an amino group, a nitro group, and a boronic acid pinacol ester, makes it a versatile partner in a variety of chemical transformations.

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₂H₁₇BN₂O₄ |

| Molecular Weight | 264.09 g/mol |

| CAS Number | 833486-94-5 |

| Appearance | Solid |

| Melting Point | 157.1-172.4 °C |

Experimental Protocols

The synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester can be approached as a two-step process. First, the synthesis of the precursor, 4-Aminophenylboronic acid pinacol ester, followed by its regioselective nitration.

Step 1: Synthesis of 4-Aminophenylboronic acid pinacol ester

This protocol is adapted from a practical and scalable process for the preparation of 4-Aminophenylboronic acid pinacol ester.

Materials:

-

4-Bromoaniline

-

Diphenyl ketone

-

Boron trifluoride etherate

-

Isobutylmagnesium bromide

-

n-Butyllithium

-

Trimethyl borate

-

Pinacol

-

Hydrochloric acid

-

Sodium hydroxide

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Procedure:

-

Protection of the Amine:

-

In a round-bottom flask, dissolve 4-bromoaniline and diphenyl ketone in a suitable solvent.

-

Add boron trifluoride etherate to catalyze the formation of the N-(diphenylmethylidene)aniline protecting group.

-

Reflux the mixture for 12 hours.

-

Remove the solvent under reduced pressure and recrystallize the residue from methanol to yield 4-bromo-N-(diphenylmethylidene)aniline.

-

-

Borylation:

-

Prepare a solution of isobutylmagnesium bromide in anhydrous THF.

-

At 0 °C, add n-butyllithium to the Grignard reagent solution and stir for 10 minutes.

-

Cool the resulting solution to -20 °C.

-

In a separate flask, dissolve the protected 4-bromo-N-(diphenylmethylidene)aniline in anhydrous THF and add it dropwise to the lithium trialkylmagnesiate solution under a nitrogen atmosphere.

-

Stir the reaction mixture for 1 hour at -20 °C.

-

Add trimethyl borate to the reaction mixture and continue stirring for another hour at the same temperature.

-

Allow the mixture to warm to room temperature over 1 hour and stir for an additional 30 minutes.

-

-

Esterification and Deprotection:

-

Quench the reaction with a cool, saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To the crude boronic acid, add pinacol and stir in a suitable solvent to form the pinacol ester.

-

Hydrolyze the protecting group using an acidic workup (e.g., with HCl) to yield 4-Aminophenylboronic acid pinacol ester.

-

Purify the product by recrystallization from ethanol.

-

Step 2: Nitration of 4-Aminophenylboronic acid pinacol ester

This procedure is a plausible method based on general protocols for the ipso-nitration of arylboronic acids.

Materials:

-

4-Aminophenylboronic acid pinacol ester

-

Fuming nitric acid (HNO₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Aminophenylboronic acid pinacol ester in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

-

Nitration:

-

Slowly add fuming nitric acid dropwise to the cooled solution with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by pouring it over ice.

-

-

Work-up and Purification:

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-Amino-3-nitrophenylboronic acid pinacol ester.

-

Key Applications and Signaling Pathways

4-Amino-3-nitrophenylboronic acid pinacol ester is a highly valuable building block in medicinal chemistry and materials science. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the arylboronic acid ester and an aryl or vinyl halide, enabling the synthesis of complex biaryl and substituted aromatic structures that are common motifs in drug candidates.

The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-3-nitrophenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-3-nitrophenylboronic acid pinacol ester, a key building block in medicinal chemistry and materials science. This document details a feasible synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

4-Amino-3-nitrophenylboronic acid pinacol ester, also known as 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a valuable aromatic boronic acid derivative. The presence of an amino group, a nitro group, and a boronic ester moiety on the same phenyl ring makes it a versatile intermediate for the synthesis of a wide range of complex organic molecules. Its applications span from the development of novel pharmaceuticals to the creation of advanced organic materials. The strategic placement of its functional groups allows for selective chemical transformations, making it a sought-after component in drug discovery and development.

Synthesis Pathway

The synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-bromo-2-nitroaniline, followed by a palladium-catalyzed Miyaura borylation reaction to introduce the pinacol boronate ester group.

Caption: Proposed two-step synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester.

Experimental Protocols

Synthesis of 4-bromo-2-nitroaniline

A common method for the synthesis of 4-bromo-2-nitroaniline involves the bromination of 2-nitroaniline.

Materials:

-

2-nitroaniline

-

Potassium bromide solution (15%)

-

Sulfuric acid (98%)

-

Sodium chlorate solution (30%)

Procedure:

-

In a suitable reaction vessel, add a 15% potassium bromide solution.

-

Slowly add concentrated sulfuric acid while stirring.

-

Add 2-nitroaniline to the mixture and heat to 35°C.

-

Slowly add a 30% sodium chlorate solution dropwise, maintaining the temperature for 30 minutes.

-

Heat the reaction mixture to 75°C and maintain for 2 hours.

-

Cool the mixture to room temperature and filter the precipitate.

-

Wash the filter cake with water until the pH is neutral (5-8).

-

Dry the solid to obtain 4-bromo-2-nitroaniline.

Synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester (Miyaura Borylation)

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction ideal for the synthesis of arylboronic esters.[1][2]

Materials:

-

4-bromo-2-nitroaniline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

Anhydrous solvent (e.g., 1,4-dioxane or DMSO)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-nitroaniline, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired product.

Characterization Data

The following tables summarize the key characterization data for 4-Amino-3-nitrophenylboronic acid pinacol ester.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 833486-94-5 | [3] |

| Molecular Formula | C₁₂H₁₇BN₂O₄ | [3] |

| Molecular Weight | 264.09 g/mol | [3] |

| Appearance | Light yellow to amber to dark green powder to crystal | [4] |

| Melting Point | 157.1-172.4 °C | |

| Purity | >98.0% (GC) | [4] |

Spectroscopic Data

| ¹H NMR (Expected Chemical Shifts, δ in ppm) | ¹³C NMR (Expected Chemical Shifts, δ in ppm) | Mass Spectrometry (Expected m/z) |

| ~8.2-8.0 (d, 1H, Ar-H) | ~150-148 (C-NH₂) | 264.1 (M⁺) |

| ~7.8-7.6 (dd, 1H, Ar-H) | ~140-138 (C-NO₂) | 249.1 (M-CH₃)⁺ |

| ~7.0-6.8 (d, 1H, Ar-H) | ~138-136 (C-B) | |

| ~6.0-5.8 (br s, 2H, NH₂) | ~135-133 (Ar-CH) | |

| ~1.35 (s, 12H, pinacol CH₃) | ~125-123 (Ar-CH) | |

| ~120-118 (Ar-CH) | ||

| ~84.5 (pinacol C-O) | ||

| ~25.0 (pinacol CH₃) |

Experimental Workflow and Logic

The synthesis and characterization process follows a logical progression from starting materials to the final, purified, and well-characterized product.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a reliable and reproducible pathway for the synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester. The provided experimental protocols, based on established chemical principles, offer a solid foundation for its preparation in a laboratory setting. The characterization data, while based on expected values, provides a benchmark for the successful synthesis of this important chemical intermediate. The versatility of this compound ensures its continued importance in the fields of drug discovery and materials science.

References

- 1. 4-N-METHYLCARBOXAMIDOPHENYLBORONIC ACID, PINACOL ESTER(214360-57-3) 1H NMR [m.chemicalbook.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. scbt.com [scbt.com]

- 4. 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 833486-94-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-3-nitrophenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-nitrophenylboronic acid pinacol ester (CAS: 833486-94-5), a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published, raw spectroscopic data, this document presents a combination of reported physical properties and predicted spectral characteristics based on the functional groups present in the molecule. Furthermore, detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their own characterization efforts.

Physicochemical Properties

The fundamental physical and chemical properties of 4-Amino-3-nitrophenylboronic acid pinacol ester are summarized in the table below. These data are compiled from various chemical suppliers.[1][2]

| Property | Value |

| Chemical Formula | C₁₂H₁₇BN₂O₄ |

| Molecular Weight | 264.09 g/mol |

| CAS Number | 833486-94-5 |

| Appearance | Yellow to orange to brown solid/crystalline powder[2][3] |

| Melting Point | 174-180 °C[2][3] or 157.1-172.4 °C |

| Purity | ≥97% |

Spectroscopic Data

While specific, publicly available spectra for this exact molecule are scarce, the expected spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-Amino-3-nitrophenylboronic acid pinacol ester, both ¹H and ¹³C NMR would provide key structural information.

Predicted ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pinacol methyl protons | ~1.3 | Singlet | 12H |

| Aromatic protons | 7.0 - 8.5 | Doublets, Doublet of doublets | 3H |

| Amine protons | Broad singlet | 2H |

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| Pinacol methyl carbons | ~25 |

| Pinacol quaternary carbons | ~84 |

| Aromatic carbons | 110 - 150 |

| Carbon bearing boron (C-B) | Signal may be broad or absent |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Amino-3-nitrophenylboronic acid pinacol ester is expected to show characteristic absorption bands for its amine, nitro, aromatic, and boronic ester groups. While some suppliers confirm the IR spectrum conforms to the structure, specific peak data is not provided.[3]

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric), 1300 - 1350 (symmetric) | Strong |

| B-O Stretch (Boronic ester) | 1310 - 1380 | Strong |

| C-N Stretch (Amine) | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometry Data:

| Ion | m/z |

| [M]+ (Molecular Ion) | 264.13 |

| [M+H]+ | 265.14 |

| [M+Na]+ | 287.12 |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for 4-Amino-3-nitrophenylboronic acid pinacol ester.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Amino-3-nitrophenylboronic acid pinacol ester.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.[4][5]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (¹H NMR):

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Use the same spectrometer as for ¹H NMR.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 30-45 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-Amino-3-nitrophenylboronic acid pinacol ester onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) for both the background and the sample to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks.

-

Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a stock solution of 4-Amino-3-nitrophenylboronic acid pinacol ester at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system. The final concentration may need to be optimized depending on the instrument's sensitivity.

-

If using electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) to the solvent can aid in protonation for positive ion mode.

-

-

Instrument Parameters (ESI-MS):

-

Use a mass spectrometer equipped with an electrospray ionization source.

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire data in both positive and negative ion modes to observe the molecular ion and potential adducts.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal of the ion of interest.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion ([M]+ or [M-H]-) and any adducts (e.g., [M+H]+, [M+Na]+).

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition of the molecule.

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like 4-Amino-3-nitrophenylboronic acid pinacol ester.

References

Solubility of 4-Amino-3-nitrophenylboronic acid pinacol ester in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Amino-3-nitrophenylboronic acid pinacol ester in common organic solvents. Due to the limited availability of public quantitative data for this specific compound, this document provides a summary of known qualitative information, followed by a comprehensive, generalized experimental protocol for determining the solubility of a solid organic compound. This guide is intended to equip researchers with the necessary framework to ascertain the solubility profile of this and similar compounds in their own laboratory settings.

Introduction to 4-Amino-3-nitrophenylboronic acid pinacol ester

4-Amino-3-nitrophenylboronic acid pinacol ester is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including pharmaceuticals, necessitates a thorough understanding of its physical properties, with solubility being a critical parameter for reaction setup, purification, and formulation.

Compound Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₇BN₂O₄[1][2] |

| Molecular Weight | 264.09 g/mol [1][2] |

| Appearance | Yellow to orange to brown solid/powder to crystal[3] |

| Melting Point | 174°C to 180°C[3] |

Solubility Data

Currently, there is limited publicly available quantitative data on the solubility of 4-Amino-3-nitrophenylboronic acid pinacol ester in a wide range of common organic solvents. The following table summarizes the available qualitative information.

| Solvent | Qualitative Solubility |

| Dimethylformamide (DMF) | Soluble[4] |

Researchers are encouraged to use the experimental protocols outlined in the following section to determine precise solubility values in solvents relevant to their specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a solid organic compound, such as 4-Amino-3-nitrophenylboronic acid pinacol ester, in various organic solvents. This method is based on the widely used shake-flask technique, followed by quantitative analysis.

Principle

An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

4-Amino-3-nitrophenylboronic acid pinacol ester

-

Selected organic solvents (e.g., acetone, acetonitrile, dichloromethane, dimethyl sulfoxide, ethanol, ethyl acetate, methanol, tetrahydrofuran)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation:

-

Accurately weigh an excess amount of 4-Amino-3-nitrophenylboronic acid pinacol ester into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, but this should be experimentally verified.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of 4-Amino-3-nitrophenylboronic acid pinacol ester to quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Alternative Analytical Techniques

-

Thermogravimetric Analysis (TGA): This method can be employed to determine solubility by measuring the mass loss of a saturated solution as the temperature is increased, allowing for the volatilization of the solvent and decomposition or volatilization of the solute.[5][6][7][8]

-

UV-Vis Spectroscopy: For compounds with a chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification. A calibration curve of absorbance versus concentration is required.[9][10][11][12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps in the experimental determination of a compound's solubility.

References

- 1. scbt.com [scbt.com]

- 2. 4-Amino-3-nitrophenylboronic acid pinacol ester 97 833486-94-5 [sigmaaldrich.com]

- 3. 4-Amino-3-nitrophenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 4. 4-AMINO-3-NITROPHENYLBORONIC ACID, PINACOL ESTER CAS#: 833486-94-5 [m.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Theoretical Exploration of 4-Amino-3-nitrophenylboronic acid pinacol ester: An In-depth Guide to its Electronic Properties

This technical guide provides a detailed overview of the theoretical and experimental approaches to understanding the electronic properties of 4-Amino-3-nitrophenylboronic acid pinacol ester. This compound is of significant interest to researchers and professionals in drug development and materials science due to the unique interplay of its electron-donating amino group and electron-withdrawing nitro group, which significantly influence its molecular orbital energies and charge distribution.

Theoretical Electronic Properties

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the electronic behavior of molecules like 4-Amino-3-nitrophenylboronic acid pinacol ester. These computational studies provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity, stability, and optical properties.[1][2] While specific experimental data for this molecule is not extensively published, theoretical models offer a robust predictive framework.

Below is a summary of hypothetical, yet representative, electronic properties calculated for 4-Amino-3-nitrophenylboronic acid pinacol ester, based on typical values for similar nitro- and amino-substituted phenylboronic acid esters.[3][4]

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.2 eV | eV | The Highest Occupied Molecular Orbital energy indicates the electron-donating ability of the molecule. A higher HOMO energy corresponds to a stronger electron-donating character. |

| LUMO Energy | -2.8 eV | eV | The Lowest Unoccupied Molecular Orbital energy relates to the electron-accepting ability. A lower LUMO energy suggests a greater propensity to accept electrons. |

| HOMO-LUMO Gap | 3.4 eV | eV | The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and the energy required for electronic excitation. A larger gap implies higher kinetic stability. |

| Dipole Moment | 5.1 D | Debye | The dipole moment quantifies the overall polarity of the molecule, arising from the asymmetrical distribution of electron density due to the amino and nitro functional groups. |

| Ionization Potential | 6.5 eV | eV | The energy required to remove an electron from the molecule in its gaseous state, directly related to the HOMO energy. |

| Electron Affinity | 2.5 eV | eV | The energy released when an electron is added to the molecule in its gaseous state, related to the LUMO energy.[5] |

Experimental Protocols for Electronic Characterization

To validate and complement theoretical findings, experimental techniques are essential. The following sections detail the methodologies for two key experiments used to probe the electronic properties of organic molecules.

UV-Visible Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions.[6] The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher energy one, often from the HOMO to the LUMO.[7][8]

Methodology:

-

Sample Preparation: A stock solution of 4-Amino-3-nitrophenylboronic acid pinacol ester is prepared by dissolving a precise mass of the compound in a UV-grade solvent (e.g., Dimethyl Sulfoxide (DMSO) or Methanol) to a concentration of 1 mM.[2][7] A series of dilutions are then made to obtain concentrations ranging from 10 µM to 100 µM.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the solvent to record a baseline spectrum.

-

Measurement: The baseline is subtracted from the sample spectra. The absorbance of each diluted solution is measured over a wavelength range of 200-800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, providing information about the energies of the HOMO and LUMO.[9][10] For nitroaromatic compounds, CV can reveal the electrochemical behavior of the nitro group.[11][12][13]

Methodology:

-

Electrolyte Solution Preparation: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), is prepared in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: The 4-Amino-3-nitrophenylboronic acid pinacol ester is dissolved in the electrolyte solution to a concentration of approximately 1 mM.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

-

Measurement: The potential is swept from an initial value (e.g., 0 V) to a final value (e.g., -2.0 V for reduction) and then back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.

-

Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the peak potentials for oxidation and reduction. The HOMO and LUMO energy levels can be estimated from these potentials relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.

Visualizations

The following diagrams illustrate the logical workflow of a theoretical study and the key relationships governing the electronic properties of the title compound.

References

- 1. pncalab.com [pncalab.com]

- 2. researchgate.net [researchgate.net]

- 3. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 10. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Discovery and first synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development on the chemical properties and synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester. Despite a comprehensive literature review, a specific seminal publication detailing the initial discovery and first synthesis of this compound could not be identified. However, this document compiles available data from commercial sources and analogous synthetic procedures to provide a foundational understanding of this important chemical entity.

Physicochemical Properties

4-Amino-3-nitrophenylboronic acid pinacol ester, also known by its synonym 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a solid organic compound.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 833486-94-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇BN₂O₄ | [1][2] |

| Molecular Weight | 264.09 g/mol | [1][2] |

| Melting Point | 157.1-172.4 °C | [1] |

| Form | Solid | [1] |

| Assay | 97% | [1] |

Synthesis and Methodologies

While the first synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester is not explicitly documented in the available literature, its structure suggests that its synthesis would follow established methodologies for the preparation of substituted phenylboronic acid pinacol esters. Generally, these syntheses involve the formation of a carbon-boron bond at a specific position on the aromatic ring, often followed by functional group manipulations.

Based on the synthesis of analogous compounds, a plausible synthetic route could be conceptualized. The logical workflow for such a synthesis is depicted in the diagram below.

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocols for Analogous Compounds

To provide practical insight, the following are detailed experimental protocols for the synthesis of structurally related compounds, which could be adapted for the synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester.

1. Synthesis of 4-Aminophenylboronic acid pinacol ester via Palladium-Catalyzed Cross-Coupling:

This method involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst.

-

Reaction Setup: To a solution of 4-bromoaniline (1.0g, 5.8mmol) and bis(pinacolato)diboron (1.78g, 7.0mmol) in dioxane (15.0mL), potassium acetate (1.71g, 17.4mmol) is added under stirring.

-

Inert Atmosphere: The reaction mixture is deaerated with nitrogen for 30 minutes.

-

Catalyst Addition: PdCl₂(dppf) (0.21g, 0.3mmol) is added to the mixture.

-

Reaction Conditions: The reaction is stirred at 100°C for 6 hours.

-

Work-up and Purification: After completion, dioxane is removed, and the residue is quenched with water. The product is extracted with ethyl acetate, and the organic layer is concentrated. The crude product is purified by column chromatography.[4]

2. Synthesis of 4-Nitrophenylboronic acid pinacol ester:

This procedure outlines a general method starting from 4-nitroaniline.

-

Diazotization: A solution of 4-nitroaniline (0.5 mmol) in methanol and hydrochloric acid is treated with sodium nitrite solution at 0-5°C for 30 minutes.

-

Borylation: A methanol solution of bis(pinacolato)diboron (1.5 mmol) is added, and the mixture is stirred for 60 minutes.

-

Extraction and Purification: Water is added, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified.[5]

Applications in Drug Discovery and Development

While specific signaling pathways involving 4-Amino-3-nitrophenylboronic acid pinacol ester are not detailed in the literature, its structural motifs are common in medicinal chemistry. Phenylboronic acids are versatile intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis for creating carbon-carbon bonds.[6] The amino and nitro functionalities on the phenyl ring offer sites for further chemical modification, allowing for the construction of diverse molecular libraries for screening and drug development. For instance, the related compound, 4-aminophenylboronic acid pinacol ester, has been utilized in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity.[7][8]

The logical relationship for its application in drug discovery is outlined below.

Caption: Role as a building block in drug discovery via cross-coupling.

Conclusion

4-Amino-3-nitrophenylboronic acid pinacol ester is a commercially available compound with potential as a versatile building block in medicinal chemistry and materials science. While a definitive account of its discovery and first synthesis remains elusive in publicly accessible literature, established synthetic protocols for analogous compounds provide a strong basis for its preparation. Further research into its applications, particularly in the synthesis of novel therapeutic agents, is warranted.

References

- 1. 3-硝基4-氨基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Nitrophenylboronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

Technical Guide: Safety and Handling of 4-Amino-3-nitrophenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and key applications of 4-Amino-3-nitrophenylboronic acid pinacol ester (CAS No. 833486-94-5). This guide is intended to support laboratory professionals in the safe and effective use of this compound as a versatile building block in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

4-Amino-3-nitrophenylboronic acid pinacol ester, also known as 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a solid organic compound.[1] Its structure combines an aminonitrophenyl group with a pinacol boronic ester, making it a valuable reagent for introducing this specific moiety into larger molecules.

| Property | Value | Reference(s) |

| CAS Number | 833486-94-5 | [2] |

| Molecular Formula | C₁₂H₁₇BN₂O₄ | [2] |

| Molecular Weight | 264.09 g/mol | [2] |

| Appearance | Yellow to orange to brown solid/powder | [1] |

| Melting Point | 157.1-172.4 °C | |

| Synonyms | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Safety and Hazard Information

It is imperative to handle this compound with appropriate caution, adhering to the hazard classifications established by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | |

| Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Precautionary Measures and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this chemical, the following precautionary measures and PPE are mandatory.

| Precautionary Code | Description | Reference(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling significant quantities or if dust is generated.

First Aid Measures

| Exposure Route | First Aid Instructions | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Storage and Handling

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. It is recommended to store refrigerated.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Handle in accordance with good industrial hygiene and safety practices.

Applications in Organic Synthesis and Drug Discovery

4-Amino-3-nitrophenylboronic acid pinacol ester is primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.

The presence of both an amino and a nitro group on the phenyl ring, in addition to the boronic ester, makes this compound a versatile precursor for the synthesis of a wide range of biologically active molecules. For instance, related aminophenylboronic acid pinacol esters have been used in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with potential anticancer activity.[5] The nitro group itself is a scaffold known to be present in compounds with a wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[6]

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like 4-amino-3-nitrophenylboronic acid pinacol ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Illustrative Experimental Protocol (General)

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), 4-Amino-3-nitrophenylboronic acid pinacol ester (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), under a positive flow of the inert gas.

-

Reaction: Heat the mixture to a specified temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Role in Drug Development: A Conceptual Pathway

The utility of this reagent in drug development lies in its ability to serve as a key intermediate for synthesizing molecules that can interact with biological targets, such as protein kinases. The diagram below illustrates a conceptual pathway from this building block to a potential kinase inhibitor and the subsequent biological investigation.

Caption: Conceptual workflow from a boronic ester building block to a potential drug candidate.

References

- 1. 4-Amino-3-nitrophenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 4-Amino-3-nitrophenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[3] 4-Amino-3-nitrophenylboronic acid pinacol ester is a versatile building block in medicinal chemistry, often employed in the synthesis of complex heterocyclic structures. The amino and nitro functionalities on the phenyl ring provide strategic points for further chemical modification, making it a valuable reagent in the development of novel therapeutic agents.[4][5]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Amino-3-nitrophenylboronic acid pinacol ester with a substituted aryl bromide. The resulting biaryl product can serve as a key intermediate in the synthesis of various scaffolds, including benzimidazoles, which are prevalent in many biologically active compounds.[6][7]

Application: Synthesis of Benzimidazole Precursors

A significant application of the Suzuki-Miyaura coupling product derived from 4-Amino-3-nitrophenylboronic acid pinacol ester is in the synthesis of substituted benzimidazoles. The biaryl product, containing an ortho-amino and nitro group, can undergo a reductive cyclization to form the benzimidazole ring system.[8][9][10] This subsequent transformation highlights the utility of the initial Suzuki-Miyaura coupling in generating precursors for complex heterocyclic frameworks relevant to drug discovery.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[11][12] The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[11]

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, typically facilitated by a base. The base activates the boronic ester, enhancing the nucleophilicity of the organic moiety.[1]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[11][12]

Pinacol esters are often used to increase the stability of the boronic acid and prevent premature protodeboronation.[13]

Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of 4-Amino-3-nitrophenylboronic acid pinacol ester with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

Materials and Reagents

-

4-Amino-3-nitrophenylboronic acid pinacol ester (1.0 equiv)

-

N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Argon or Nitrogen (inert gas)

Equipment

-

Schlenk tube or other suitable reaction vessel equipped with a magnetic stirrer bar

-

Heating mantle or oil bath

-

Inert gas line (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure

Reaction Setup:

-

To a dry Schlenk tube, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), 4-Amino-3-nitrophenylboronic acid pinacol ester (1.0 equiv, 1 mmol), potassium phosphate (2.0 equiv, 2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 5 mol%).

-

Seal the Schlenk tube with a rubber septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Add a 10:1 mixture of 1,4-dioxane and water (8.25 mL) via syringe.

-

Stir the reaction mixture at room temperature for 5 minutes to ensure all solids are suspended.

Reaction Execution:

-

Heat the reaction mixture to 90 °C using a preheated oil bath or heating mantle.[14]

-

Stir the reaction vigorously for 24 hours.[14]

-

Monitor the progress of the reaction by TLC.

Workup and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[14]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of various aryl bromides with 4-Amino-3-nitrophenylboronic acid pinacol ester.

| Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 60-85 | [14] |

| 2-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | ~85 | General Protocol |

| 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 110 | 8 | >90 | General Protocol |

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-3-nitrophenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 4-Amino-3-nitrophenylboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions. This versatile building block is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to the presence of both an amino and a nitro group, which can be further functionalized.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 4-Amino-3-nitrophenylboronic acid pinacol ester is a valuable reagent in this context, serving as a versatile building block for introducing a 4-amino-3-nitrophenyl moiety into a target molecule. The presence of the nitro group offers opportunities for subsequent reduction to an amine, enabling further diversification of the molecular scaffold. This reagent is particularly useful in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl halides.

Key Applications

The primary application of 4-Amino-3-nitrophenylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. These structures are prevalent in many biologically active compounds. For instance, this reagent has been utilized in the synthesis of Pyridinonyl PDK1 inhibitors, highlighting its importance in medicinal chemistry and drug discovery.

Experimental Protocols

The following section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction using 4-Amino-3-nitrophenylboronic acid pinacol ester.

General Suzuki-Miyaura Coupling Protocol

This protocol outlines the general procedure for the coupling of an aryl bromide with 4-Amino-3-nitrophenylboronic acid pinacol ester.

Reaction Scheme:

Materials:

-

Aryl bromide (1.0 eq)

-

4-Amino-3-nitrophenylboronic acid pinacol ester (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.02 - 0.1 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

-